Isocetyl stearate is an ester formed from the reaction of isocetyl alcohol and stearic acid. It is characterized by its clear liquid appearance and high molecular weight, which contributes to its unique properties. This compound serves as an emulsifying emollient, providing a silky texture and enhancing the stability of formulations in cosmetic and personal care products. Due to its branched-chain structure, isocetyl stearate remains liquid at low temperatures, making it comparable to various natural waxes while offering superior oxidative and hydrolytic stability .
Isocetyl stearate undergoes typical reactions associated with esters, including hydrolysis, transesterification, and esterification. In cosmetic formulations, it primarily acts as a lubricant and solvent, facilitating the mixing of oil and water phases. The hydrolysis of isocetyl stearate can yield isocetyl alcohol and stearic acid, which are both valuable in various applications .
The biological activity of isocetyl stearate has been evaluated in terms of its safety and efficacy in cosmetic applications. Studies indicate that it has low acute oral toxicity and minimal irritation potential on skin and eyes at typical use concentrations. The Cosmetic Ingredient Review Expert Panel has classified it as essentially nonirritating and nonsensitizing, making it suitable for use in personal care products .
Isocetyl stearate is synthesized through the esterification process, where isocetyl alcohol reacts with stearic acid. This reaction typically requires the presence of a catalyst to enhance the rate of reaction and improve yield. Various methods can be employed for this synthesis:
The choice of method may depend on the desired purity and specific properties of the final product .
Isocetyl stearate finds extensive use in various sectors:
Research on interaction studies involving isocetyl stearate focuses on its compatibility with other cosmetic ingredients. The compound generally exhibits good compatibility with various oils, waxes, and surfactants commonly used in formulations. Its role as a solvent enhances the solubility of other active ingredients, promoting their efficacy in topical applications .
Isocetyl stearate shares similarities with several other fatty acid esters but distinguishes itself through its branched-chain structure and specific properties. Below is a comparison with similar compounds:
Compound Name | Structure Type | Unique Properties |
---|---|---|
Cetyl Stearate | Straight-chain ester | Higher melting point; solid at room temperature |
Isopropyl Stearate | Straight-chain ester | More volatile; often used as a plasticizer |
Ethylhexyl Stearate | Straight-chain ester | Known for its emollient properties |
Myristyl Stearate | Straight-chain ester | Shorter carbon chain; different viscosity |
Isobutyl Stearate | Straight-chain ester | Used primarily for viscosity reduction |
Isocetyl stearate's branched structure allows it to maintain a liquid state at lower temperatures compared to its straight-chain counterparts, providing unique advantages in formulation stability and texture .
Isocetyl stearate exhibits a defined molecular structure with the molecular formula C34H68O2 and a molecular weight of 508.9 g/mol [1] [2] [3] [4]. The compound demonstrates precise mass spectrometric characteristics, with a monoisotopic mass of 508.521931 g/mol and an average mass of 508.916 g/mol [1]. This molecular composition reflects the esterification product of stearic acid (octadecanoic acid) with isocetyl alcohol, resulting in a long-chain fatty acid ester structure.
The systematic International Union of Pure and Applied Chemistry name for this compound is 14-methylpentadecyl octadecanoate [1] [5] [6], which precisely describes the structural arrangement where the octadecanoic acid (stearic acid) component is esterified with the 14-methylpentadecyl alcohol (isocetyl alcohol) moiety. The compound is officially registered under CAS number 25339-09-7 [1] [2] [3] and European Inventory of Existing Commercial Chemical Substances number 246-868-6 [1] [7] [5].
The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C [8], which illustrates the linear arrangement of the stearic acid backbone connected via an ester linkage to the branched isocetyl alcohol chain.
The stereochemical analysis of isocetyl stearate reveals important structural features that influence its physicochemical behavior. The compound contains a branched alkyl chain derived from isocetyl alcohol, which introduces conformational flexibility compared to linear fatty acid esters [10]. The isocetyl component, specifically the 14-methylpentadecyl group, contains a methyl branch at the 14th carbon position, creating a point of steric hindrance that affects molecular packing and crystallization patterns.
The ester functional group provides the primary site for intermolecular interactions through van der Waals forces and potential hydrogen bonding with hydroxyl-containing molecules [11]. The compound demonstrates no defined stereocenters in its primary structure, as confirmed by spectroscopic analysis indicating 0 of 1 defined stereocentres [12] in related stearoyl derivatives.
The branched nature of the isocetyl portion significantly influences the compound's liquid state behavior at room temperature, contrasting with linear fatty acid esters that typically exhibit higher melting points due to more efficient molecular packing . This structural characteristic contributes to the compound's utility as a liquid emollient in cosmetic formulations.
Isocetyl stearate exhibits distinct thermal characteristics with an estimated melting point of 37°C [2] [14] [4]. This relatively low melting point compared to linear stearic acid esters results from the branched structure of the isocetyl alcohol component, which disrupts efficient crystalline packing and reduces intermolecular van der Waals interactions.
The compound demonstrates limited polymorphic behavior compared to other fatty acid esters. While systematic polymorphism studies specific to isocetyl stearate are scarce in the literature, related fatty acid esters, particularly glyceryl stearate, exhibit well-documented polymorphic transformations [15] [16]. Glyceryl stearate displays three modifications: a low melting α form and two higher melting forms, β and β' [15], with the α form transforming rapidly into the more stable β form, which subsequently converts to the most stable β' form.
The thermal stability range for isocetyl stearate extends well beyond its melting point, with the compound remaining stable up to 80°C under normal storage conditions [17]. This thermal stability makes it suitable for elevated temperature processing in cosmetic and pharmaceutical applications, though prolonged exposure to temperatures above this threshold may initiate degradation processes.
The thermal decomposition characteristics of isocetyl stearate have been partially characterized through safety data analysis and related compound studies. The compound exhibits an autoignition temperature of 401°C [18], indicating substantial thermal stability under normal processing and storage conditions.
Thermal decomposition typically initiates through scission of the ester bond, following patterns observed in related fatty acid esters [19] [20]. The decomposition process generally produces carbon oxides as primary hazardous decomposition products [18], consistent with the oxidative breakdown of long-chain hydrocarbon structures.
Differential scanning calorimetry studies on related compounds suggest that the first thermal decomposition stage occurs significantly above the melting point, with onset temperatures varying based on the specific ester structure and processing conditions [19]. The branched nature of isocetyl stearate may influence decomposition kinetics by providing additional sites for thermal initiation compared to linear esters.
Flash point measurements indicate thermal decomposition risks begin at approximately 275.9°C [7] [5] [21], establishing safe handling parameters for industrial processing. The substantial difference between the flash point and autoignition temperature provides a considerable safety margin for thermal processing applications.
Isocetyl stearate demonstrates characteristic solubility patterns typical of long-chain fatty acid esters, with pronounced hydrophobic behavior and selective solubility in organic media. The compound is insoluble in water [18] [22] [23] [24], reflecting its high molecular weight and predominantly hydrocarbon structure.
The estimated water solubility ranges from 0.5 ppb to 2 ppm [22], values calculated using fragment contribution methods and confirmed through analytical estimations. This extremely low aqueous solubility results from the compound's high partition coefficient (LogP) of 15.914 [2] [3], indicating strong preference for lipophilic environments.
The partitioning behavior, characterized by the high LogP value, indicates strong retention in lipophilic phases during emulsion systems. The topological polar surface area of 26.30 Ų [26] confirms limited polar interaction sites, reinforcing the compound's hydrophobic character and its function as an effective emollient barrier on skin surfaces.
Infrared spectroscopic analysis of isocetyl stearate reveals characteristic absorption patterns consistent with long-chain fatty acid esters. The compound exhibits major functional group absorptions typical of ester structures, with C=O stretching peaks in the region of 1700-1800 cm⁻¹ [11] [27], specifically appearing around 1743 cm⁻¹ for the ester carbonyl functional group [11].
The aliphatic hydrocarbon chain structure produces distinctive C-H stretching mode peaks in the wavenumber region of 2800-3100 cm⁻¹ [11]. Specific absorptions occur around 2922 cm⁻¹ and 2853 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations of the aliphatic CH₂ groups [11]. These peaks may show slight shifts compared to pure triglycerides due to the specific molecular environment of the ester linkage.
Additional characteristic absorptions include C-H bending vibrations at approximately 1465 cm⁻¹ corresponding to bending vibrations of CH₂ and CH₃ aliphatic groups [11]. The C-O-C stretching and C-H bending regions appear between 900-1400 cm⁻¹ [11], with specific ester group stretching vibrations observed around 1238 cm⁻¹ and 1163 cm⁻¹ [11].
The infrared spectrum distinguishes isocetyl stearate from related compounds through subtle differences in peak positions and intensities. The branched isocetyl structure may produce minor shifts in CH₂ stretching frequencies compared to linear fatty acid esters, potentially appearing at slightly different wavenumbers due to conformational effects of the methyl branch.
Nuclear magnetic resonance spectroscopic characterization of isocetyl stearate follows patterns established for fatty acid esters, though specific NMR data for this compound remains limited in the available literature. Proton NMR analysis would be expected to show characteristic resonances for the various methylene and methyl environments within the molecular structure.
The ester linkage region would produce distinctive chemical shifts, with the -OCH₂- protons adjacent to the ester oxygen appearing in the typical range of 4.0-4.3 ppm observed for fatty acid esters [28] [29]. The long aliphatic chains would generate complex multiplets in the 0.9-2.4 ppm region, with the terminal methyl groups of both the stearic acid and isocetyl alcohol components appearing around 0.9 ppm.
Carbon-13 NMR spectroscopy would reveal the ester carbonyl carbon around 173-175 ppm, consistent with values observed for stearic acid derivatives [30] [31]. The aliphatic carbons would appear in characteristic regions, with the bulk methylene carbons producing signals around 29-32 ppm and the terminal methyl carbons appearing near 14 ppm [30].
The branched isocetyl structure would introduce additional complexity in both proton and carbon spectra, with the methyl branch carbon and its adjacent methylene carbons producing distinct chemical shifts compared to the linear chain segments. Cross-polarization magic angle spinning techniques, as demonstrated with stearic acid studies [30], could provide enhanced resolution for structural confirmation and polymorphic analysis.